molecular formula C15H12O4 B8046576 3-Benzoyl-4-methoxybenzoic acid

3-Benzoyl-4-methoxybenzoic acid

Cat. No.: B8046576
M. Wt: 256.25 g/mol
InChI Key: XZOFLSMATUXLKE-UHFFFAOYSA-N
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Description

3-Benzoyl-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring a benzoyl group (-COC₆H₅) at the 3-position and a methoxy (-OCH₃) group at the 4-position of the aromatic ring. Substituted benzoic acids are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

3-benzoyl-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-13-8-7-11(15(17)18)9-12(13)14(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOFLSMATUXLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzoyl-4-methoxybenzoic acid can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this reaction, 4-methoxybenzoic acid is treated with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-4-methoxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

3-Benzoyl-4-methoxybenzoic acid is utilized in several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Benzoyl-4-methoxybenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3-benzoyl-4-methoxybenzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features/Applications References
This compound C₁₅H₁₂O₄ 256.25* Benzoyl (3), Methoxy (4) Target compound; likely used in heterocyclic synthesis -
4-Benzyloxy-3-methoxybenzoic acid C₁₅H₁₄O₄ 258.27 Benzyloxy (4), Methoxy (3) Electron-donating benzyloxy group; alters solubility
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic Acid C₁₆H₁₆O₄ 272.29 (3-Methylbenzyl)oxy (4), Methoxy (3) Drug impurity reference; steric effects from methyl group
3-(Cyclopentyloxy)-4-methoxybenzoic acid C₁₃H₁₆O₄ 248.26 Cyclopentyloxy (3), Methoxy (4) Enhanced lipophilicity; cyclic ether substituent
3-Methoxy-4-methylbenzoic acid C₉H₁₀O₃ 166.18 Methyl (4), Methoxy (3) Simpler analog; increased hydrophobicity

*Calculated based on molecular formula.

Substituent Effects on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The benzoyl group in this compound is electron-withdrawing, which may increase the acidity of the carboxylic acid group compared to analogs with electron-donating substituents like benzyloxy (e.g., 4-benzyloxy-3-methoxybenzoic acid, pKa ~2.8–3.2 estimated) .
    • Methoxy groups are electron-donating via resonance, stabilizing the aromatic ring but reducing solubility in polar solvents .
  • Cyclopentyloxy groups (as in 3-(cyclopentyloxy)-4-methoxybenzoic acid) enhance lipophilicity, making such compounds more suitable for membrane permeability in drug design .

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